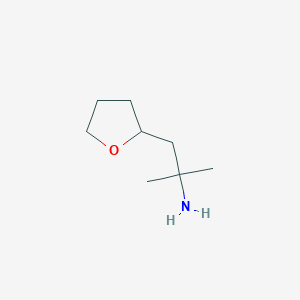
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom, attached to a propan-2-amine group. It is a clear, colorless liquid with a unique chemical structure that offers a versatile platform for various applications in scientific research and industry .
Preparation Methods
The synthesis of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure high yield and purity . Industrial production methods may involve bulk manufacturing and sourcing of raw materials, followed by purification processes to obtain the desired compound .
Chemical Reactions Analysis
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a precursor for the development of bioactive compounds with potential therapeutic properties . In medicine, derivatives of this compound could be explored for their pharmacological activities, such as antiviral, anticancer, or neuroprotective effects . Additionally, in the industry, it can be utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it could act as an inhibitor or activator of certain enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine can be compared with other similar compounds, such as 2-methylpropan-2-amine and 2-(4-methoxyphenyl)-2-methylpropan-1-amine . These compounds share structural similarities but differ in their functional groups and chemical properties. Other similar compounds include 2-(2-fluorophenyl)-2-methylpropan-1-amine and 2-(4-chlorophenyl)-2-methylpropan-1-amine .
Biological Activity
2-Methyl-1-(tetrahydrofuran-2-yl)propan-2-amine is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a tetrahydrofuran ring, which is known for its ability to participate in various biochemical interactions. The presence of the amine group allows for hydrogen bonding, potentially influencing enzyme activity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structural properties enable it to fit into active sites, modulating enzymatic functions or acting as an agonist/antagonist at receptor sites.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of propan-2-amines exhibit significant antimicrobial properties. For instance, synthetic analogs have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that this compound may share similar antimicrobial potentials due to its structural similarities with known active compounds .
Antiviral Potential
Molecular modeling studies have indicated that compounds with similar structures can act as inhibitors for viral receptors, such as SARS-CoV-2 ACE2 receptors. The theoretical determination of biological activity through pharmacophore modeling suggests that this compound could be explored for antiviral applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Antiviral | Enzyme inhibition, Receptor modulation |
| 1,3-bis(aryloxy)propan-2-amines | Antibacterial | Inhibition of bacterial growth |
| 1-(2-Methyloxiran-2-yl)propan-2-amine | Antimicrobial | Interaction with bacterial enzymes |
Case Studies
A series of studies have investigated the biological activities of related compounds. For example, a study on synthetic 1,3-bis(aryloxy)propan-2-amines revealed their effectiveness against various bacterial strains at low micromolar concentrations. This research underlines the potential for developing new antibacterial agents based on the structure of propan-2-amines .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-methyl-1-(oxolan-2-yl)propan-2-amine |
InChI |
InChI=1S/C8H17NO/c1-8(2,9)6-7-4-3-5-10-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
SHFCVAOAZUKJGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















